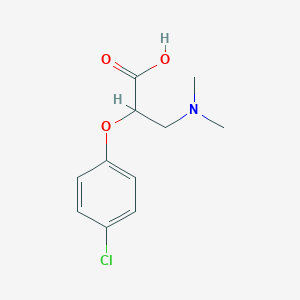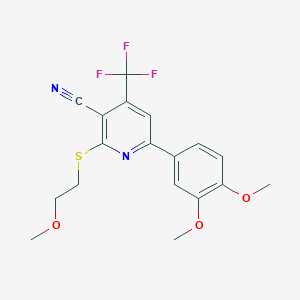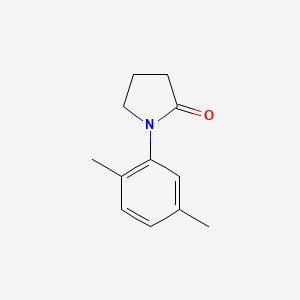
1-(2,5-Dimethylphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethylphenyl)pyrrolidin-2-one is an organic compound with the molecular formula C12H15NO. It belongs to the class of pyrrolidin-2-ones, which are five-membered lactams. This compound is characterized by a pyrrolidinone ring substituted with a 2,5-dimethylphenyl group. Pyrrolidin-2-ones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis .
作用機序
Mode of Action
Related compounds such as pyrrolidin-2-ones are known to undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The exact interactions of 1-(2,5-Dimethylphenyl)pyrrolidin-2-one with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that pyrrolidin-2-ones can be involved in a variety of biochemical processes, including the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation . The downstream effects of these pathways are dependent on the specific context and require further investigation.
準備方法
The synthesis of 1-(2,5-Dimethylphenyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the reaction of 2,5-dimethylphenylamine with succinic anhydride, followed by cyclization to form the pyrrolidinone ring. The reaction conditions typically involve heating the reactants in the presence of a suitable solvent and catalyst .
Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. For example, the reaction can be carried out in a pressurized vessel with hydrogen gas and a nickel catalyst at elevated temperatures .
化学反応の分析
1-(2,5-Dimethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinone ring is substituted with different functional groups.
科学的研究の応用
1-(2,5-Dimethylphenyl)pyrrolidin-2-one has several scientific research applications:
類似化合物との比較
1-(2,5-Dimethylphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: The parent compound without the 2,5-dimethylphenyl substitution.
Pyrrolidin-2,5-dione: A related compound with an additional carbonyl group, which alters its reactivity and biological activity.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in the synthesis of chiral compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
特性
IUPAC Name |
1-(2,5-dimethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-5-6-10(2)11(8-9)13-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRDNYABZAZKOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
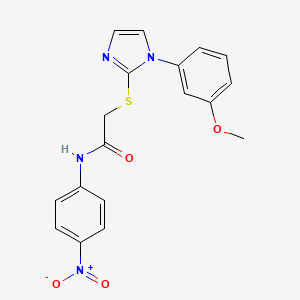
![4-chloro-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2887439.png)
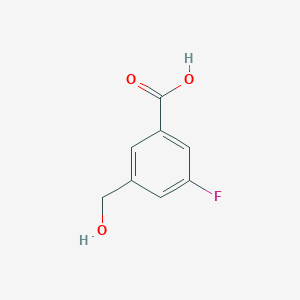
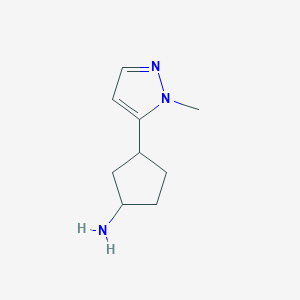
![methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2887443.png)

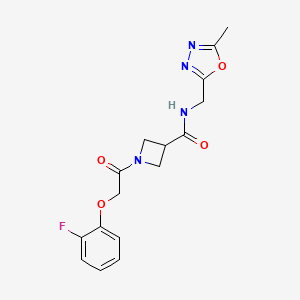
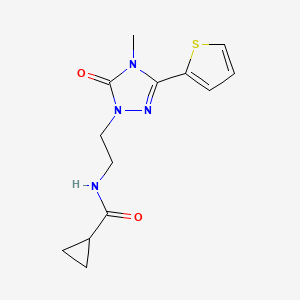
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2887450.png)

![2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid](/img/structure/B2887454.png)
